2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a bicyclic heteroaromatic core. This core is substituted at position 2 with a sulfanyl-linked indole moiety (via a 2-oxoethyl bridge) and at position 3 with a thiophen-2-yl ethyl group.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S3/c26-19(24-10-7-15-4-1-2-6-18(15)24)14-30-22-23-17-9-13-29-20(17)21(27)25(22)11-8-16-5-3-12-28-16/h1-6,9,12-13H,7-8,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULZKMMOJIRZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=CS5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions
Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Thienopyrimidine Core Formation: The thienopyrimidine core is formed by cyclization reactions involving thiourea and α-haloketones.
Thiophene Group Introduction: The thiophene group is introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the molecule, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s indole moiety is known for its bioactivity, making it a candidate for drug development. It may exhibit antiviral, anticancer, and antimicrobial properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases.
Industry
Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The thienopyrimidine core may interact with enzymes, inhibiting their function. The thiophene group contributes to the compound’s electronic properties, enhancing its ability to participate in redox reactions.
Comparison with Similar Compounds
Table 1: Substituent Analysis of Key Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Observations:
Core Modifications: The target compound retains the thieno[3,2-d]pyrimidin-4-one core, while analogs like incorporate pyrido-thieno fused rings, altering planarity and electronic distribution.
Position 2 Substituents : The indole-linked sulfanyl group in the target compound contrasts with simpler substituents (e.g., -SH in or isoxazole derivatives in ). Indole’s aromaticity may enhance π-π stacking in protein binding pockets.
Position 3 Substituents : The thiophen-2-yl ethyl group distinguishes the target compound from analogs with alkyl (e.g., -CH2CH3 in ) or fluorophenyl groups (e.g., ). Thiophene’s electron-rich nature could influence redox properties or receptor affinity.
Biological Activity
The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 313.37 g/mol. The structure includes key functional groups such as thieno[3,2-d]pyrimidine and thiophene moieties, which are known to contribute to biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
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Antimicrobial Activity :
- Studies have shown that related compounds with similar structures demonstrate significant antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with DNA replication.
- Antioxidant Activity :
- Anticancer Potential :
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as urease and certain kinases, leading to disrupted cellular processes in target organisms .
- DNA Interaction : Some studies suggest that the compound may intercalate into DNA or bind to specific sites, thereby inhibiting replication and transcription processes .
Case Studies
Several case studies highlight the biological activity of related compounds:
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Antibacterial Efficacy :
- A study evaluated a series of thieno[3,2-d]pyrimidine derivatives against multi-drug resistant bacterial strains. Results indicated that these compounds had minimum inhibitory concentrations (MICs) ranging from 20 µM to 70 µM against S. aureus and E. coli, illustrating their potential as new antimicrobial agents .
- Cytotoxicity Assessment :
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
